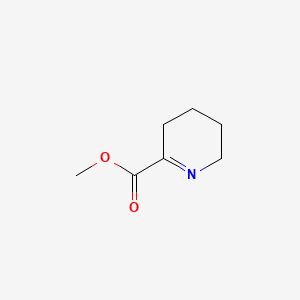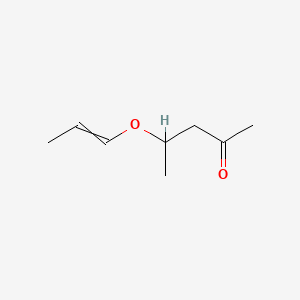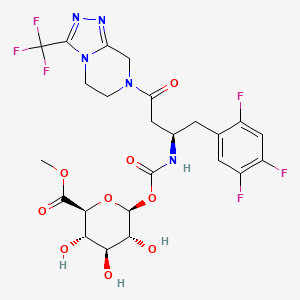
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester is a biochemical compound with the molecular formula C24H25F6N5O9 and a molecular weight of 641.47. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbamoyl and glucuronide linkages. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester involves its interaction with specific molecular targets and pathways. It is known to inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: A DPP-4 inhibitor used for the treatment of type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with similar therapeutic effects.
Saxagliptin: A DPP-4 inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
Sitagliptin Carbamoyl beta-D-Glucuronide Methyl Ester is unique due to its specific chemical structure, which includes a carbamoyl and glucuronide linkage. This structure may confer distinct biochemical properties and interactions compared to other DPP-4 inhibitors.
Propriétés
Formule moléculaire |
C24H25F6N5O9 |
|---|---|
Poids moléculaire |
641.5 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H25F6N5O9/c1-42-20(40)19-17(38)16(37)18(39)21(43-19)44-23(41)31-10(4-9-5-12(26)13(27)7-11(9)25)6-15(36)34-2-3-35-14(8-34)32-33-22(35)24(28,29)30/h5,7,10,16-19,21,37-39H,2-4,6,8H2,1H3,(H,31,41)/t10-,16+,17+,18-,19+,21+/m1/s1 |
Clé InChI |
LKUJSWXRTBRCAD-TZKQNKSJSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)N[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)O)O)O |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)OC(=O)NC(CC2=CC(=C(C=C2F)F)F)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



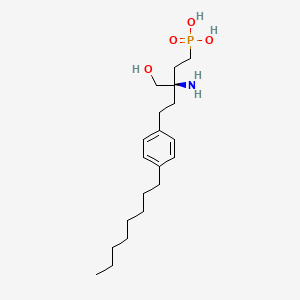
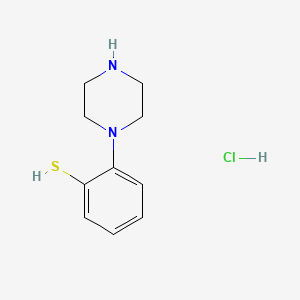

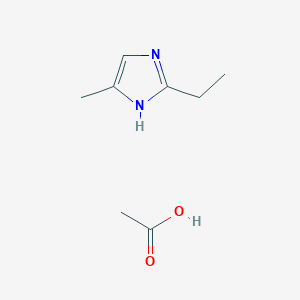
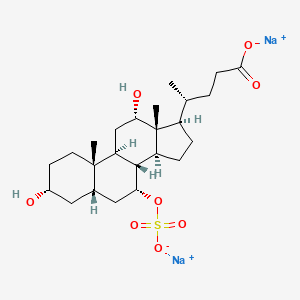
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
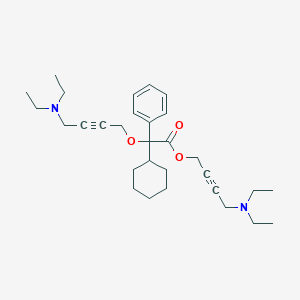
![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
